N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide
Description
The compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide features a pyrazolo[3,4-d]pyrimidin core, a bicyclic heterocyclic system known for its pharmacological versatility. The acetamide group at the 5-position is substituted with an o-tolyloxy moiety (2-methylphenoxy), which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-7-5-6-10-17(14)28-12-18(26)23-24-13-21-19-16(20(24)27)11-22-25(19)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBNGRLUXALHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at specific positions to introduce the phenyl and o-tolyloxyacetamide groups. Reaction conditions may vary, but common reagents include various acids, bases, and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Scientific Research Applications
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can interfere with signaling pathways in cells.
Medicine: Its role as a kinase inhibitor makes it a candidate for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, disrupting key signaling pathways involved in cell growth and proliferation. This makes it particularly effective in the treatment of cancers where these pathways are dysregulated .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[3,4-d]pyrimidin Derivatives
N-(3-Acetamidophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
- Core Structure : Pyrazolo[3,4-d]pyrimidin.
- Substituents : A 3-acetamidophenyl group replaces the o-tolyloxy moiety.
- Key Differences: The absence of the methyl group on the phenoxy ring may reduce lipophilicity compared to the target compound.
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives
- Core Structure : Pyrazolo[3,4-d]pyrimidin with urea substituents.
- Substituents: Urea groups at the 4-imino position.
- Biological Activity : Demonstrated in vitro and in vivo anticancer activity, highlighting the scaffold’s versatility. The acetamide group in the target compound may offer distinct pharmacokinetic advantages over urea .
Heterocyclic Acetamide Derivatives with Diverse Cores
Coumarin-Based Acetamides
- Example : N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.
- Core Structure: Coumarin and thiazolidinone.
- Biological Activity : Exhibited superior antioxidant activity compared to ascorbic acid .
Goxalapladib
Phenoxy Acetamide Derivatives in Agrochemicals
- Examples : WH7 and compound 602 (synthetic auxin agonists).
- Core Structure: Simple acetamide with substituted phenoxy groups.
- Biological Activity: Plant growth regulation.
Comparative Data Table
Computational and Analytical Considerations
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and specific case studies that highlight its potential as a therapeutic agent.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound interacts with CDK2 by fitting into its active site, forming essential hydrogen bonds with specific residues such as Leu83. This interaction leads to the inhibition of CDK2 activity, which is crucial for cell cycle progression. As a result, the compound induces cell growth arrest at the G0-G1 phase, thereby exhibiting significant cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116 .
The biochemical properties of this compound are characterized by its interactions with several biomolecules. It has been shown to influence key cellular processes including:
- Cell Signaling Pathways : The compound impacts pathways critical for cell growth and survival.
- Gene Expression : It alters the expression profiles of genes involved in apoptosis and cell cycle regulation.
- Cellular Metabolism : The compound affects metabolic pathways that are essential for cancer cell proliferation.
Antitumor Activity
A significant body of research has demonstrated the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives. For instance, one study reported that compounds similar to this compound exhibited potent inhibitory effects against BRAF(V600E) and EGFR pathways, which are vital in various cancers .
Another study highlighted that this compound effectively inhibited tumor growth in an MCF-7 model by inducing apoptosis and suppressing cell migration . The IC50 values for these compounds ranged from 0.3 to 24 µM, indicating strong potency against targeted cancer cells.
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound exhibits favorable absorption and distribution characteristics. The stability of the compound in biological systems suggests potential for long-term therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other pyrazolo[3,4-d]pyrimidine derivatives:
| Compound Name | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(4-oxo-1-phenyl... | CDK2 | 0.3 - 24 | Antitumor |
| Other Derivative A | BRAF | 10 | Antitumor |
| Other Derivative B | EGFR | 15 | Antitumor |
| Other Derivative C | Aurora-A | 8 | Antitumor |
Q & A
Q. What are the key synthetic steps for preparing N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide?
The synthesis typically involves:
- Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of 5-amino-1H-pyrazole derivatives with carbonyl-containing reagents (e.g., 4-chlorobenzoyl chloride) under basic conditions (triethylamine) .
- Functionalization : Introduction of the o-tolyloxy acetamide moiety through nucleophilic substitution or coupling reactions. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used, with reaction temperatures optimized between 60–80°C to avoid decomposition .
- Purification : Column chromatography or recrystallization from ethanol to isolate the final product.
Q. Which analytical techniques are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D atomic arrangements, bond lengths, and angles for the pyrazolo[3,4-d]pyrimidine core .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while ethanol minimizes side reactions .
- Catalysts : Triethylamine or potassium carbonate facilitates deprotonation in cyclization steps .
- Temperature Control : Maintaining 70–80°C during acylations prevents intermediate degradation .
- Real-Time Monitoring : Thin-layer chromatography (TLC) tracks reaction progress to optimize quenching times .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloro, methoxy groups) to isolate contributions to target binding .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes/receptors under standardized conditions .
- Computational Modeling : Molecular docking identifies steric/electronic effects of o-tolyloxy groups on binding affinity .
Q. How do substituent modifications influence the compound’s pharmacokinetic properties?
- Lipophilicity Adjustments : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) enhances membrane permeability but may reduce solubility .
- Metabolic Stability : Fluorine or methyl substitutions at aromatic positions slow hepatic metabolism, as shown in microsomal assays .
- Bioavailability Testing : Pharmacokinetic studies in rodent models compare oral vs. intravenous administration to assess absorption .
Methodological Guidance for Experimental Design
Designing a study to evaluate enzyme inhibition mechanisms:
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATP analogs for kinase inhibition) .
- Competitive Binding Experiments : Co-incubate with known inhibitors (e.g., staurosporine) to identify binding site competition .
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., kinases) to visualize binding modes .
Addressing discrepancies in synthetic yields across studies:
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading) .
- Side Reaction Analysis : LC-MS identifies byproducts (e.g., over-oxidized intermediates) to refine reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
